

# An In-Depth Technical Guide to Propagermanium (CAS 12758-40-6)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Propagermanium

Cat. No.: B1678255

[Get Quote](#)

## Abstract

**Propagermanium**, a polymeric organogermanium compound with the CAS number 12758-40-6, has garnered significant scientific interest for its multifaceted pharmacological activities.<sup>[1][2]</sup> Also known as repagermanium, proxigermanium, or Ge-132, it is chemically defined as bis(2-carboxyethylgermanium) sesquioxide.<sup>[1][2][3]</sup> Originally synthesized in 1967 at the Asai Germanium Research Institute, this compound has been approved in Japan for the treatment of chronic hepatitis B.<sup>[2][4][5]</sup> Its therapeutic potential stems primarily from its dual-action mechanism as an immune modulator and a C-C chemokine receptor type 2 (CCR2) antagonist.<sup>[6][7][8]</sup> This guide provides a comprehensive technical overview of **propagermanium**, detailing its chemical properties, synthesis, mechanism of action, pharmacological applications, clinical evidence, and relevant experimental protocols to support researchers, scientists, and drug development professionals in their understanding and exploration of this compound.

## Core Chemical and Physical Characteristics

**Propagermanium** is a colorless, crystalline powder with a slightly acidic taste.<sup>[3]</sup> It is a polymeric compound with the formula  $((\text{HOOCCH}_2\text{CH}_2\text{Ge})_2\text{O}_3)_n$ .<sup>[2]</sup> Its stability and solubility are key considerations for its formulation and delivery.

| Property            | Value                                                                         | Reference |
|---------------------|-------------------------------------------------------------------------------|-----------|
| CAS Registry Number | 12758-40-6                                                                    | [3]       |
| Molecular Formula   | C <sub>6</sub> H <sub>10</sub> Ge <sub>2</sub> O <sub>7</sub>                 | [3]       |
| Molecular Weight    | 339.42 g/mol                                                                  | [3]       |
| Synonyms            | Repagermanium,<br>Proxigermanium, Ge-132, SK-<br>818, Serocion                | [3][4][9] |
| Appearance          | Colorless, monoclinic crystals<br>or crystalline powder                       | [3]       |
| Melting Point       | 270°C (decomposes)                                                            | [3]       |
| Solubility          | 1.09% in water at 20°C; very<br>soluble in alkaline water (>10%<br>at pH 7.4) | [3]       |
| pKa                 | 3.6                                                                           | [3]       |

## Synthesis and Quality Control: A Self-Validating Protocol

The synthesis of **propagermanium** is a multi-step process that requires stringent control to ensure the final product is free of potentially toxic inorganic germanium species.[4] The most common synthetic route involves the hydrogermylation of acrylic acid.

### Step-by-Step Synthesis Protocol

- Formation of Trichlorogerманe (GeHCl<sub>3</sub>): This reactive intermediate is typically generated in situ.
- Hydrogermylation of Acrylic Acid: Trichlorogerманe is reacted with acrylic acid. In this electrophilic addition reaction, the trichlorogerманyl group (GeCl<sub>3</sub>) attaches to the terminal carbon of the acrylic acid's vinyl group, yielding 3-(trichlorogerманyl)propanoic acid.[10]

- Hydrolysis: The 3-(trichlorogermyl)propanoic acid intermediate is then carefully hydrolyzed. This step leads to the formation of the polymeric structure of bis(2-carboxyethylgermanium) sesquioxide, which is **propagermanium**.<sup>[10]</sup>

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Propagermanium**.

## Causality in Experimental Choices and Quality Control

The choice of hydrolysis conditions is critical. Incomplete or improperly controlled hydrolysis can lead to the presence of inorganic germanium oxides, which have been associated with renal toxicity.<sup>[4]</sup> Therefore, a self-validating system for quality control is imperative. This includes:

- Spectroscopic Analysis (FTIR, NMR): To confirm the presence of the carboxyethyl groups and the Ge-O-Ge bonds characteristic of the **propagermanium** structure.
- Elemental Analysis: To verify the correct ratio of carbon, hydrogen, and germanium.<sup>[3]</sup>
- Purity Assessment (HPLC): To quantify the purity of the final compound and ensure the absence of inorganic germanium contaminants.

## Multifaceted Mechanism of Action

**Propagermanium** exerts its therapeutic effects through two primary, interconnected mechanisms: immunomodulation and inhibition of the CCL2/CCR2 inflammatory axis.

## Immunomodulatory Effects

**Propagermanium** is a potent biological response modifier.<sup>[3]</sup> It does not exhibit direct antiviral activity in vitro; instead, its efficacy is derived from enhancing the host's immune response.<sup>[11]</sup> <sup>[12]</sup><sup>[13]</sup> Key immunomodulatory actions include:

- Induction of Cytokine Production: **Propagermanium** stimulates the production of several crucial cytokines, most notably interferon-gamma (IFN- $\gamma$ ).<sup>[1]</sup><sup>[11]</sup> It also enhances the production of alpha/beta interferons in virus-infected cells and stimulates interleukin-2 (IL-2) production.<sup>[11]</sup><sup>[12]</sup>
- Activation of Immune Cells: It augments the functions of key immune effector cells, including Natural Killer (NK) cells, cytotoxic T lymphocytes (CTLs), and macrophages.<sup>[6]</sup><sup>[11]</sup> The activation of these cells is largely mediated by the induced IFN.<sup>[14]</sup> This enhanced cellular immunity is critical for clearing virus-infected cells, as seen in its application for chronic hepatitis B.<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: **Propagermanium**'s immunomodulatory pathway.

## CCR2 Antagonism and Anti-Inflammatory Action

A pivotal mechanism underlying **propagermanium**'s anti-inflammatory effects is its role as an antagonist of the C-C chemokine receptor type 2 (CCR2).[\[8\]](#)[\[9\]](#)

- The CCL2/CCR2 Axis: The chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) is a key signaling molecule that recruits monocytes and macrophages to sites of inflammation by binding to its receptor, CCR2.[\[7\]](#)[\[15\]](#) This pathway is central to the pathogenesis of various inflammatory conditions, including diabetic nephropathy and atherosclerosis.[\[8\]](#)[\[16\]](#)
- Inhibition of Monocyte Chemotaxis: **Propagermanium** specifically inhibits the in vitro chemotactic migration of monocytes induced by MCP-1.[\[15\]](#) This action effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating inflammation and subsequent tissue damage.[\[7\]](#)[\[16\]](#)
- Interaction with GPI-Anchored Proteins: Interestingly, **propagermanium** does not appear to directly block the MCP-1 binding site on CCR2.[\[15\]](#) Evidence suggests that it may target glycosylphosphatidylinositol (GPI)-anchored proteins, such as CD55 and CD59, that are closely associated with CCR2 on the cell surface.[\[15\]](#) The cleavage of these GPI-anchors eliminates the inhibitory effect of **propagermanium**, suggesting an indirect mechanism of CCR2 antagonism.[\[15\]](#)

[Click to download full resolution via product page](#)

Caption: **Propagermanium**'s inhibition of the CCL2/CCR2 signaling pathway.

## Pharmacological Applications and Preclinical Evidence

**Propagermanium**'s unique mechanism of action has led to its investigation and use in a variety of therapeutic areas.

### Chronic Hepatitis B

**Propagermanium** is approved in Japan for the treatment of chronic hepatitis B.<sup>[4][5]</sup> Its efficacy is attributed to restoring the host's cellular immune response against the hepatitis B virus (HBV).<sup>[6]</sup>

- Clinical Outcomes: A controlled pilot study with a 16-week treatment regimen demonstrated sustained clearance of the hepatitis B e-antigen (HBeAg) and a favorable biochemical response (normalization of liver enzymes) at both the end of treatment and at a 48-week follow-up.[6][17] An open-label study also supported these findings, suggesting clearance of HBV from the blood and potential improvements in liver histology.[6][17]

| Clinical Endpoint    | Outcome in Clinical Studies                                                     | Reference |
|----------------------|---------------------------------------------------------------------------------|-----------|
| HBeAg Seroclearance  | Sustained clearance observed at week 16 and week 48 post-treatment.             | [6][17]   |
| Biochemical Response | Favorable response (e.g., ALT normalization) at end of treatment and follow-up. | [6][17]   |
| HBV DNA Reduction    | Evidence of viral clearance from the blood.                                     | [6][17]   |
| Histological Grade   | Possible improvement in liver histology.                                        | [6][17]   |

## Renal and Cardiovascular Diseases

The role of **propagermanium** as a CCR2 antagonist has positioned it as a promising therapeutic candidate for diseases driven by monocyte/macrophage-mediated inflammation.

- Diabetic Nephropathy: Preclinical studies in rodent models of diabetes have shown that **propagermanium** can improve albuminuria/proteinuria.[18] By inhibiting macrophage infiltration into the kidneys, it may protect against glomerular injury and renal fibrosis.[8] A pilot clinical trial in patients with type 2 diabetes and nephropathy found that while a 30 mg/day dose was well-tolerated, it did not significantly reduce albuminuria over 12 months, suggesting that dosage and patient selection may be key factors for efficacy.[18]
- Atherosclerosis: In apolipoprotein E knockout mice, a model for atherosclerosis, **propagermanium** treatment reduced atherosclerotic lesions by inhibiting macrophage infiltration into the vessel walls.[16]

## Other Potential Applications

- Antiviral Activity: Beyond HBV, **propagermanium** has shown potential antiviral effects against other viruses like herpes simplex virus type 1 (HSV-1) and vaccinia virus in animal models, likely through the enhancement of the host immune response.[1][11]
- Anti-inflammatory and Antioxidant Effects: **Propagermanium** has demonstrated broad anti-inflammatory efficacy in various preclinical models.[7] It also exhibits antioxidant properties by scavenging free radicals, which helps to reduce oxidative stress and cellular damage.[1][10]
- Rheumatoid Arthritis: Given its anti-inflammatory and immunomodulatory properties, **propagermanium** has been investigated for autoimmune conditions like rheumatoid arthritis. [19][20]
- Cerebral Ischemia/Reperfusion Injury: In a mouse model of stroke, **propagermanium** treatment significantly reduced infarct size and brain edema by inhibiting the pro-inflammatory response of microglia in a STAT1-dependent manner.[21]

## Clinical Evidence and Trials

While approved for chronic hepatitis B in Japan, **propagermanium** (as repagermanium or DMX-200) is being investigated in clinical trials for other indications globally.[9]

| Condition                                 | Clinical Trial Identifier | Status (as of last update) | Key Objectives                                                                                  | Reference |
|-------------------------------------------|---------------------------|----------------------------|-------------------------------------------------------------------------------------------------|-----------|
| Diabetic Kidney Disease (DKD)             | NCT03627715               | Last update July 2022      | To evaluate the safety and efficacy of propagermanium in patients already receiving irbesartan. | [22][23]  |
| Focal Segmental Glomerulosclerosis (FSGS) | NCT03649152               | -                          | To evaluate the safety and efficacy of propagermanium in patients already receiving irbesartan. | [24]      |
| COVID-19                                  | CLARITY 2.0 Trial         | -                          | To study propagermanium in combination with candesartan in hospitalized patients.               | [9]       |

## Safety and Toxicology

Propagermanium is generally considered to have a low toxicity profile.[2]

- Adverse Events: In clinical trials for diabetic nephropathy, it was generally well-tolerated, with adverse events consistent with the underlying medical conditions of the study population.[18]
- Hepatotoxicity in Hepatitis B: A post-marketing survey in Japan for its use in chronic hepatitis B revealed that approximately 4% of patients experienced moderate to severe liver damage. [6][17] This is not believed to be direct drug-induced hepatotoxicity but rather a consequence of a rapid and potent immune-mediated clearance of virus-infected hepatocytes.[6] This underscores the need for careful monitoring of liver function in this patient population.

- Renal Safety: Unlike inorganic germanium compounds, which are known to be nephrotoxic, **propagermanium** has not been associated with renal injury in clinical use.[4][25] Animal studies have shown no signs of hepatic or renal toxicity at therapeutic doses.[16] The absence of inorganic germanium contamination is a critical safety parameter.[4]

## Experimental Protocols

### In Vitro Monocyte Chemotaxis Assay

This protocol is designed to validate the inhibitory effect of **propagermanium** on the CCL2/CCR2 axis.

- Cell Culture: Culture a human monocytic cell line (e.g., THP-1) in appropriate media.
- Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane (e.g., 5  $\mu$ m pore size).
- Chemoattractant: Place recombinant human CCL2 (MCP-1) in the lower chamber at a concentration known to induce migration (e.g., 10-50 ng/mL).
- Cell Preparation: Resuspend THP-1 cells in serum-free media. Pre-incubate the cells with varying concentrations of **propagermanium** or a vehicle control for 30-60 minutes at 37°C.
- Migration: Add the pre-incubated cells to the upper chamber and incubate for 2-4 hours at 37°C in a CO<sub>2</sub> incubator.
- Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells in several high-power fields under a microscope.
- Data Analysis: Compare the number of migrated cells in the **propagermanium**-treated groups to the vehicle control. Calculate the IC<sub>50</sub> value for inhibition of chemotaxis.

### In Vivo Evaluation in a Model of Diabetic Nephropathy

This protocol outlines a general workflow for assessing the efficacy of **propagermanium** in an animal model.

- Animal Model: Utilize a relevant model, such as db/db mice or streptozotocin-induced diabetic rats.
- Treatment Groups: Establish groups including a non-diabetic control, a diabetic vehicle control, and diabetic groups treated with different doses of **propagermanium**.
- Drug Administration: Administer **propagermanium** daily via oral gavage for a specified period (e.g., 8-12 weeks).
- Monitoring: Monitor body weight, blood glucose, and food/water intake weekly.
- Endpoint Analysis:
  - Urine Analysis: Collect 24-hour urine samples at baseline and at the end of the study to measure albumin-to-creatinine ratio (UACR).
  - Blood Analysis: At termination, collect blood to measure serum creatinine and blood urea nitrogen (BUN) for assessment of renal function.
  - Histology: Perfuse and collect kidneys. Fix tissues in formalin and embed in paraffin. Prepare sections and perform histological staining (e.g., PAS for glomerulosclerosis, Masson's trichrome for fibrosis) and immunohistochemistry (e.g., for macrophage markers like F4/80 or CD68).
- Data Analysis: Statistically compare the measured parameters between the treatment and control groups.

## Conclusion

**Propagermanium** (CAS 12758-40-6) is a unique organometallic compound with a well-defined dual mechanism of action involving immunomodulation and CCR2 antagonism. Its established use in Japan for chronic hepatitis B and the growing body of preclinical and clinical evidence for its efficacy in inflammatory renal and cardiovascular diseases highlight its significant therapeutic potential. For drug development professionals, the key lies in leveraging its targeted anti-inflammatory properties while ensuring rigorous quality control to maintain its favorable safety profile. Further research into optimizing dosing regimens and identifying

patient populations most likely to benefit will be crucial in expanding the clinical applications of this versatile compound.

## References

- What is the mechanism of **Propagermanium**?
- Repagermanium – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
- Studies on the antiviral activity of **propagermanium** with immunostimul
- **Propagermanium**: a nonspecific immune modulator for chronic hep
- **Propagermanium**: An In Vivo Examination of its Anti-Inflamm
- **Propagermanium** as a Therapeutic Agent for Chronic Hepatitis B: Applic
- Effects of proxigermanium on interferon production and 2',5'-oligoadenylate synthetase activity in the lung of influenza virus-infected mice and in virus-infected human peripheral blood mononuclear cell cultures - PubMed.
- An anti-inflammatory drug, **propagermanium**, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed.
- **Propagermanium**: a nonspecific immune modulator for chronic hepatitis B - ResearchG
- Review **Propagermanium**: a nonspecific immune modulator for chronic hep
- Application Notes and Protocols for **Propagermanium** in Diabetic Nephrop
- Synthesis and discovery of **propagermanium** - Benchchem.
- **Propagermanium** - CAM Cancer. (2020-09-15).
- **Propagermanium** - NAFKAM. (2020-09-15).
- **Propagermanium** administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PubMed Central. (2020-06-12).
- **Propagermanium**.
- Safety and Effectiveness of **Propagermanium** in Diabetic Kidney Disease Participants Receiving Irbesartan | ClinicalTrials.gov.
- **Propagermanium** - Wikipedia.
- What is Repagermanium used for?
- **Propagermanium** | CAS#12758-40-6 - MedKoo Biosciences.
- Carboxyethylgermanium sesquioxide 12758-40-6 wiki - Guidechem.
- Solid and water-soluble forms of **propagermanium** (PGe) and repagermanium (RGe).
- Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed.
- **Propagermanium**, a Novel Therapeutic Approach for the Treatment of Endothelial Dysfunction in Type 2 Diabetes - MDPI. (2024-07-30).
- **Propagermanium**, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia - PubMed. (2019-02-19).

- Study Details | NCT03627715 | Safety and Effectiveness of **Propagermanium** in Diabetic Kidney Disease Participants Receiving Irbesartan | ClinicalTrials.gov.
- Study Details | NCT03649152 | Safety and Effectiveness of **Propagermanium** in Focal Segmental Glomerulosclerosis Participants Receiving Irbesartan | ClinicalTrials.gov.
- Induction of interferon production by natural killer cells by organogermanium compound, Ge132 - PubMed.
- CAS 12758-40-6: Carboxyethylgermanium sesquioxide - CymitQuimica.
- What is **Propagermanium** used for?
- Treatment of rheumatoid arthritis by molecular-targeted agents: efficacy and limit
- New Approaches to the Treatment of Chronic Hep

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. What is the mechanism of Propagermanium? [synapse.patsnap.com]
- 2. Propagermanium - Wikipedia [en.wikipedia.org]
- 3. Propagermanium [drugfuture.com]
- 4. cam-cancer.org [cam-cancer.org]
- 5. CAS 12758-40-6: Carboxyethylgermanium sesquioxide [cymitquimica.com]
- 6. Propagermanium: a nonspecific immune modulator for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Studies on the antiviral activity of propagermanium with immunostimulating action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of proxigermanium on interferon production and 2',5'-oligoadenylate synthetase activity in the lung of influenza virus-infected mice and in virus-infected human peripheral

blood mononuclear cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]
- 14. Induction of interferon and activation of NK cells and macrophages in mice by oral administration of Ge-132, an organic germanium compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An anti-inflammatory drug, propagermanium, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Propagermanium administration for patients with type 2 diabetes and nephropathy: A randomized pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is Repagermanium used for? [synapse.patsnap.com]
- 20. Treatment of rheumatoid arthritis by molecular-targeted agents: efficacy and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Propagermanium, a CCR2 inhibitor, attenuates cerebral ischemia/reperfusion injury through inhibiting inflammatory response induced by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Propagermanium: a nonspecific immune modulator for chronic hepatitis B - ProQuest [proquest.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Propagermanium (CAS 12758-40-6)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1678255#propagermanium-cas-number-12758-40-6>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)